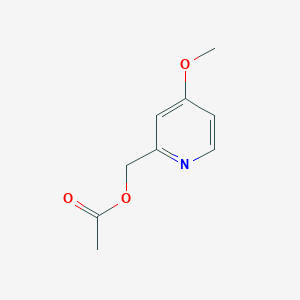

(4-甲氧基吡啶-2-基)甲基乙酸酯

描述

(4-methoxypyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. The methoxy group attached to the pyridine ring indicates the presence of a methoxy functional group (an oxygen atom bonded to a methyl group) on the fourth position of the ring, while the methyl acetate moiety is attached to the second position of the pyridine ring.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. For instance, the three-component reactions involving 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates can lead to a diverse set of molecular structures, including polysubstituted derivatives, with high yields and good diastereoselectivity under different substrates and reaction conditions . Another study describes the synthesis of pyridinium salts from 5-methoxyisoxazoles and pyridinium ylides, which can be further transformed into various pyrrole derivatives . These methods demonstrate the versatility of pyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse, as indicated by the synthesis of various substituted phenylthiazolidin-5-ylidene acetate derivatives . The molecular diversity is further highlighted by the synthesis of novel oxime esters derived from a piperidin-4-one core, which involves multiple steps including condensation, methylation, and oximation . The molecular structure of these compounds is characterized using various spectroscopic techniques, ensuring the correct identification of the synthesized molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. For example, the synthesis of alkyl 5-hydroxy-pyridin-2-yl acetates involves selective functionalization of halogenated pyridines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions . Additionally, the synthesis of benzimidazole derivatives from methoxypropoxy-substituted pyridine N-oxides demonstrates the reactivity of these compounds in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be investigated using computational methods such as Density Functional Theory (DFT) and Hartree Fock (HF) calculations. These methods can predict various properties, including molecular orbitals, bond lengths, bond angles, and thermodynamic properties . Experimental techniques such as IR, NMR, and mass spectroscopy complement these theoretical predictions and provide a comprehensive understanding of the physical and chemical properties of the compounds .

科学研究应用

高效合成

- 已经开发出一种高效的方法来合成(4-甲氧基吡啶-2-基)甲基乙酸酯衍生物。这种方法为大规模合成提供了高产率路线,并可能获得其他杂环类似物 (Morgentin 等人,2009 年)。

生物碱分离

- 该化合物已在从半夏的茎块中分离出新的生物碱中被发现。这些生物碱对人宫颈癌 HeLa 细胞表现出显着的细胞毒性 (Du 等人,2018 年)。

拮抗剂活性

- 它已被用于开发一种有效的 alpha(v)beta(3) 受体拮抗剂,在骨转换的体内模型中显示出疗效 (Hutchinson 等人,2003 年)。

新型合成工艺

- 已经发现了使用(4-甲氧基吡啶-2-基)甲基乙酸酯衍生物合成噻唑并[5,4-c]吡啶和咪唑并[4,5-c]吡啶的新型合成工艺 (Katner 和 Brown,1990 年)。

杀菌活性

- (4-甲氧基吡啶-2-基)甲基乙酸酯的衍生物已被合成,并显示出杀菌活性,特别是对禾谷镰刀菌和茄镰刀菌 (文明,2011 年)。

抗生素侧链合成

- 它已被用于制备第四代头孢菌素抗生素的关键侧链 (Tatsuta 等人,1994 年)。

生产工艺改进

- 已经开发出用于合成(Z)-2-甲氧基亚氨基-2-(2-氨基噻唑-4-基)乙酸酯(一种与(4-甲氧基吡啶-2-基)甲基乙酸酯相关的化合物)的改进合成工艺,以简化操作并降低生产成本 (Jing,2003 年)。

属性

IUPAC Name |

(4-methoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)13-6-8-5-9(12-2)3-4-10-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCRVEDHQYCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443968 | |

| Record name | (4-Methoxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxypyridin-2-yl)methyl Acetate | |

CAS RN |

16665-37-5 | |

| Record name | (4-Methoxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

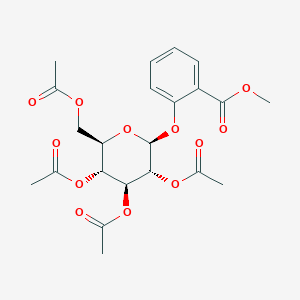

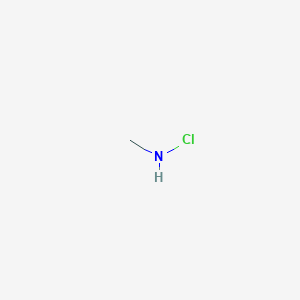

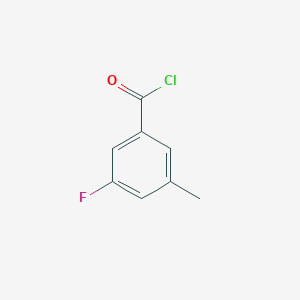

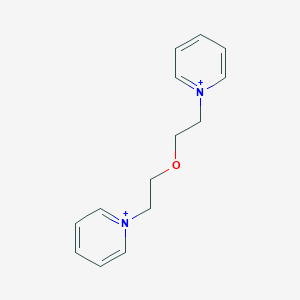

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

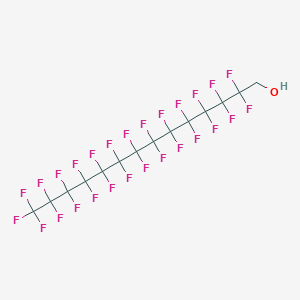

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)